LY3200882

Description

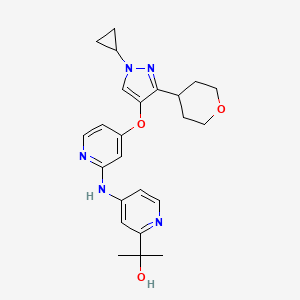

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPFMWIDAKQFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898283-02-7 | |

| Record name | LY-3200882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3200882 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-3200882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of LY3200882: A Technical Guide

Introduction

LY3200882 is a next-generation, orally bioavailable, small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, TGF-β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced disease.[1] Elevated TGF-β levels are often associated with poor prognosis in various cancers.[3] this compound was developed by Eli Lilly and Company as a more potent and selective successor to the first-generation TGFβR1 inhibitor, galunisertib (LY2157299).[1][3] Preclinical studies demonstrated its superiority over galunisertib in terms of pharmacokinetics, pharmacodynamics, and toxicology.[1][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the serine/threonine kinase domain of TGFβR1.[1][3] By binding to the ATP-binding site of the receptor, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3).[4][5] This blockade of the canonical TGF-β signaling pathway inhibits the various pro-tumorigenic activities mediated by this pathway.[4][5]

References

- 1. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

LY3200882: A Technical Guide to a Selective ALK5 Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

LY3200882 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, and immune response.[4][5] In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immunosuppression in advanced disease.[4][6] By targeting ALK5, the key signal-propagating receptor in the canonical TGF-β pathway, this compound represents a promising therapeutic strategy for various advanced cancers.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the serine/threonine kinase domain of ALK5.[2][3][6] This direct inhibition blocks the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.[1][6] The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates ALK5.[8] Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, enabling them to form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.[8] By preventing the initial phosphorylation of SMAD2/3, this compound effectively abrogates the downstream signaling cascade.[1][6]

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]

- 5. "TGF-β Signaling: Critical Nexus of Fibrogenesis and Cancer" by Anna O Giarratana, Conor M Prendergast et al. [touroscholar.touro.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preclinical Pharmacology of LY3200882: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3200882 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By targeting the ATP-binding site of the TGFβRI kinase domain, this compound effectively blocks the canonical TGF-β signaling pathway. This pathway, when dysregulated in cancer, promotes tumor growth, invasion, metastasis, and immunosuppression. Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a monotherapy and in combination with other anticancer agents, particularly checkpoint inhibitors, in various cancer models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.

Introduction

The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to TGF-β-mediated growth inhibition and instead utilize the pathway to promote their own growth, invasion, and metastasis. Furthermore, TGF-β is a potent immunosuppressor within the tumor microenvironment, hindering anti-tumor immune responses.

This compound was developed as a next-generation TGFβRI inhibitor with improved potency and selectivity. By inhibiting TGFβRI, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression. This inhibition of TGF-β signaling can lead to a reduction in tumor cell proliferation and invasion, as well as a reversal of the immunosuppressive tumor microenvironment.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the TGFβRI serine/threonine kinase. The binding of this compound to the kinase domain of TGFβRI prevents the phosphorylation of SMAD2 and SMAD3, which are key downstream effectors of the canonical TGF-β pathway. This blockade of SMAD phosphorylation is a critical step in inhibiting the pro-tumorigenic effects of TGF-β signaling.

Figure 1: Mechanism of action of this compound in the TGF-β signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.

Quantitative In Vitro Data

| Parameter | Value | Cell Line/System | Reference |

| TGFβRI (ALK5) IC50 | 38.2 nM | Biochemical Assay | [1] |

| NIH3T3 Cell Viability IC50 | 82.9 nM | NIH3T3 cells | [1] |

Inhibition of SMAD Phosphorylation

This compound potently inhibits the TGF-β-mediated phosphorylation of SMAD2 in both tumor and immune cells in a dose-dependent manner[2][3].

Figure 2: General experimental workflow for assessing SMAD phosphorylation by Western blot.

Cell Viability Assays

This compound has been shown to inhibit the viability of NIH3T3 cells, a fibroblast cell line often used to study TGF-β-driven processes[1].

In Vivo Pharmacology

The anti-tumor activity of this compound has been evaluated in several preclinical tumor models, demonstrating its efficacy both as a monotherapy and in combination with immunotherapy.

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic 4T1-LP Triple-Negative Breast Cancer | This compound | Potent anti-tumor activity, enhanced tumor-infiltrating lymphocytes, durable tumor regressions | [2] |

| Syngeneic CT26 Colon Cancer | This compound (60 mg/kg, oral, b.i.d.) | Significant tumor growth delay | [1] |

| Syngeneic CT26 Colon Cancer | This compound + anti-PD-L1 | Combinatorial anti-tumor benefits | |

| Intravenous EMT6-LM2 Triple-Negative Breast Cancer | This compound | Anti-metastatic activity | [2] |

In Vivo Study Designs

Figure 3: General experimental workflow for in vivo efficacy studies.

Pharmacokinetics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, though specific quantitative data from these studies are not extensively published. It is described as being orally active[1].

Experimental Protocols

In Vitro SMAD Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium

-

Serum-free culture medium

-

This compound

-

Recombinant human TGF-β1

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD2 signal to total SMAD2 and the loading control.

In Vivo Orthotopic 4T1-LP Breast Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic, orthotopic model of triple-negative breast cancer.

Materials:

-

4T1-LP (luciferase-positive) murine breast cancer cells

-

Female BALB/c mice (6-8 weeks old)

-

Complete culture medium for 4T1-LP cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

In vivo imaging system for bioluminescence imaging

Procedure:

-

Culture 4T1-LP cells and harvest them during the exponential growth phase.

-

Resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 105 cells in 50 µL).

-

Anesthetize the mice and inject the cell suspension into the mammary fat pad.

-

Monitor tumor growth by palpation and/or bioluminescence imaging.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer this compound or vehicle orally according to the desired dosing schedule (e.g., daily or twice daily).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as a measure of general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).

In Vivo Syngeneic CT26 Colon Cancer Model with Anti-PD-L1 Combination

Objective: To assess the combinatorial anti-tumor effect of this compound and an anti-PD-L1 antibody.

Materials:

-

CT26 murine colon carcinoma cells

-

Female BALB/c mice (6-8 weeks old)

-

Complete culture medium for CT26 cells

-

This compound formulation for oral gavage

-

Anti-mouse PD-L1 antibody

-

Isotype control antibody

-

Calipers for tumor measurement

Procedure:

-

Culture CT26 cells and prepare a cell suspension in PBS.

-

Inject the cells subcutaneously into the flank of the mice (e.g., 5 x 105 cells in 100 µL).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment groups: vehicle, this compound alone, anti-PD-L1 antibody alone, and the combination of this compound and anti-PD-L1.

-

Administer this compound orally as per the defined schedule.

-

Administer the anti-PD-L1 antibody and isotype control intraperitoneally (e.g., twice a week).

-

Monitor tumor growth and body weight regularly.

-

At the study endpoint, collect tumors and other relevant tissues for analysis.

Conclusion

This compound is a potent and selective inhibitor of TGFβRI with promising preclinical anti-tumor activity. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a compelling candidate for further development, particularly in combination with immunotherapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical pharmacology of this compound.

References

In-Depth Technical Guide: Investigating the Immune-Modulatory Effects of LY3200882

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3200882 is a potent and highly selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β often plays a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced disease. By targeting TGFβRI, this compound aims to counteract the immunosuppressive tumor microenvironment and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data supporting the immune-modulatory effects of this compound, including detailed experimental methodologies and quantitative data to facilitate further research and development.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the serine-threonyl kinase domain of TGFβRI (also known as ALK5).[1][2] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, SMAD2 and SMAD3. In the canonical TGF-β pathway, phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By blocking this initial phosphorylation step, this compound effectively abrogates the downstream signaling cascade, thereby neutralizing the diverse effects of TGF-β, including its profound immunosuppressive functions within the tumor microenvironment.

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | Endpoint | IC50 | Reference |

| TGF-β Receptor I (ALK5) Kinase Assay | Biochemical | Inhibition of ALK5 kinase activity | 38.2 nM | [3] |

| SMAD2/3 Phosphorylation | A549 cells | Inhibition of TGF-β1 induced SMAD2/3 phosphorylation | 8.68 nM (for a similar inhibitor, TP0427736) | N/A |

| Cell Viability | NIH3T3 cells | Inhibition of cell viability | 82.9 nM | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| CT26 Syngeneic Model | This compound | 60 mg/kg, oral gavage, twice a day for 21 days | Statistically significant delay in tumor growth | [3] |

| 4T1-LP Orthotopic Model | This compound | Not specified | Potent anti-tumor activity correlated with enhanced tumor-infiltrating lymphocytes | [4] |

| EMT6-LM2 Experimental Metastasis Model | This compound | Not specified | Anti-metastatic activity | [4] |

| CT26 Syngeneic Model | This compound + anti-PD-L1 | Not specified | Combinatorial anti-tumor benefits | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

TGF-βRI (ALK5) Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of TGFβRI.

Methodology:

-

Reagents: Recombinant human TGFβRI (ALK5) kinase domain, substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ³³P-ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), and this compound at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by mixing the TGFβRI enzyme, substrate peptide, and varying concentrations of this compound in the kinase assay buffer.

-

The reaction is started by the addition of ³³P-ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.

-

The paper is washed extensively to remove unincorporated ³³P-ATP.

-

The amount of incorporated ³³P into the substrate is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the TGF-βRI (ALK5) Kinase Inhibition Assay.

In Vitro T-Cell Proliferation Rescue Assay

Objective: To assess the ability of this compound to reverse the anti-proliferative effect of TGF-β on T-cells.

Methodology:

-

Cell Isolation: Isolate naïve T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Assay Setup:

-

Coat 96-well plates with anti-CD3 antibody (to provide the primary T-cell activation signal).

-

Seed the T-cells into the coated wells.

-

Add a soluble anti-CD28 antibody (to provide a co-stimulatory signal).

-

Add a fixed, sub-maximal inhibitory concentration of recombinant human TGF-β1.

-

Add serial dilutions of this compound or vehicle control.

-

-

Proliferation Measurement:

-

After a 72-hour incubation, add a proliferation indicator such as ³H-thymidine or a fluorescent dye like CFSE (carboxyfluorescein succinimidyl ester).

-

For ³H-thymidine, incubate for an additional 18 hours, then harvest the cells and measure radionuclide incorporation.

-

For CFSE, analyze the dilution of the dye by flow cytometry, which is proportional to cell division.

-

-

Data Analysis: T-cell proliferation in the presence of this compound is compared to the TGF-β-suppressed control to determine the percentage of proliferation rescue.

Experimental Workflow Diagram

Caption: Workflow for the In Vitro T-Cell Proliferation Rescue Assay.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the anti-tumor and immune-modulatory effects of this compound in immunocompetent mice.

Methodology:

-

Animal Models: Use syngeneic mouse models such as BALB/c mice for CT26 colon carcinoma or 4T1 breast cancer cell lines.

-

Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells (e.g., 1x10⁶ CT26 cells) into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., 60 mg/kg, twice daily).

-

For combination studies, administer an anti-PD-L1 antibody (or isotype control) intraperitoneally at a specified dose and schedule.

-

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Immunophenotyping:

-

At the end of the study, or at specified time points, euthanize the mice and harvest the tumors and spleens.

-

Prepare single-cell suspensions from the tumors and spleens.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45).

-

Analyze the immune cell populations by flow cytometry to determine the percentage and absolute numbers of different immune cell subsets within the tumor microenvironment.

-

-

Data Analysis: Compare tumor growth curves between treatment groups. Statistically analyze the differences in immune cell populations.

Experimental Workflow Diagram

Caption: Workflow for In Vivo Syngeneic Tumor Model Studies.

Conclusion

This compound demonstrates significant potential as an immune-modulatory agent for cancer therapy. Its potent and selective inhibition of TGFβRI leads to the reversal of TGF-β-mediated immunosuppression, as evidenced by the rescue of T-cell proliferation in vitro. In vivo, this compound shows anti-tumor activity, enhances the infiltration of lymphocytes into the tumor microenvironment, and acts synergistically with checkpoint inhibitors like anti-PD-L1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader strategy of targeting the TGF-β pathway to enhance anti-tumor immunity. Continued research is warranted to fully elucidate its effects on various immune cell subsets and to optimize its clinical development.

References

- 1. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on TGF-beta Receptor 1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Transforming Growth Factor-beta Receptor 1 (TGFBR1) inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and signaling pathways associated with TGFBR1 inhibition.

Introduction to TGF-beta Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer and fibrosis.[3][4] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but paradoxically promotes tumor progression, metastasis, and immune evasion in advanced stages.[3][4] This dual role makes the targeted inhibition of the TGF-β pathway a compelling therapeutic strategy.

The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), a constitutively active kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[5] The activated TGFBR1 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2][5] TGFBR1 kinase activity is therefore a pivotal node for therapeutic intervention.

Mechanism of Action of TGFBR1 Inhibitors

TGFBR1 inhibitors are predominantly small molecules designed to compete with ATP for binding to the kinase domain of the TGFBR1 protein.[6][7] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and halting the signal transduction cascade. This targeted inhibition aims to counteract the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-β signaling.

Quantitative Data on Key TGFBR1 Inhibitors

The following table summarizes the in vitro potency of several well-characterized TGFBR1 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for evaluating the efficacy of these compounds.

| Inhibitor | Target(s) | IC50 | Ki | Organism | Assay Type | Reference |

| Galunisertib (LY2157299) | TGFBR1 (ALK5) | 56 nM | - | Human | Kinase Assay | [8] |

| TGFBR1 (ALK5) | 56 nM | - | Human | Inhibition of 6×-HIS tagged cytoplasmic kinase domain | [9] | |

| LY3200882 | TGFBR1 | More potent than Galunisertib | - | - | Preclinical studies | [6][10] |

| SB-431542 | ALK5 | 94 nM | - | Human | Kinase Assay | [11][12][13] |

| ALK4 | 1 µM | - | Human | Kinase Assay | [11][14][15] | |

| ALK7 | 2 µM | - | Human | Kinase Assay | [11][14][15] | |

| LY2109761 | TGFBR1 | - | 38 nM | - | Kinase Assay | [8] |

| TGFBR2 | - | 300 nM | - | Kinase Assay | [8] | |

| Vactosertib (EW-7197) | ALK5 | 11 nM | - | - | Kinase Assay | [8] |

| ALK4 | 13 nM | - | - | Kinase Assay | [8] | |

| AZ12799734 | TGFBR1 | 47 nM | - | Human | Kinase Assay | [16][17] |

| ALK5 (in MDA-MB-468 cells) | 22 nM | - | Human | Cell-based GFP-Smad2 nuclear translocation | [16] | |

| A 83-01 | ALK5 | 12 nM | - | - | Kinase Assay | [8] |

| ALK4 | 45 nM | - | - | Kinase Assay | [8] | |

| ALK7 | 7.5 nM | - | - | Kinase Assay | [8] | |

| SB-525334 | ALK5 | 14.3 nM | - | - | Kinase Assay | [8] |

| LY364947 | TGFBR1 | 59 nM | - | - | Kinase Assay | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the TGF-β signaling pathway and the general workflow for evaluating TGFBR1 inhibitors is crucial for understanding the context of this foundational research.

Detailed Experimental Protocols

In Vitro TGFBR1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of an inhibitor.[18][19][20]

Objective: To measure the enzymatic activity of TGFBR1 and the inhibitory effect of test compounds by quantifying the amount of ADP produced.

Materials:

-

Recombinant human TGFBR1 (ALK5) enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

TGFBR1 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[19]

-

Test inhibitors (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the 2X Kinase Assay Buffer. Prepare the ATP and substrate mix in the kinase assay buffer.

-

Compound Plating: Add 1 µl of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme Addition: Add 2 µl of diluted TGFBR1 enzyme to each well.

-

Reaction Initiation: Add 2 µl of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µl.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[19]

-

Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the new ATP to be converted into a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of the TGF-β/Smad pathway in a cellular context.[21][22]

Objective: To quantify the inhibition of TGF-β-induced transcriptional activity by a test compound in living cells.

Materials:

-

A suitable cell line (e.g., HaCaT, A549) stably or transiently transfected with a TGF-β responsive luciferase reporter construct (e.g., (CAGA)12-luc).[22]

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

Test inhibitors.

-

Luciferase Assay System (e.g., Promega).

-

96-well clear-bottom white plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.

-

Compound Treatment: Pre-incubate the cells with serially diluted test inhibitors or vehicle control for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β1 ligand to the wells to a final concentration known to induce a robust reporter signal (e.g., 1-5 ng/mL).

-

Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Luciferase Reaction: Add the luciferase substrate to the cell lysate.

-

Data Acquisition: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of TGF-β-induced luciferase activity for each inhibitor concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

Preclinical in vivo models are essential for evaluating the anti-tumor efficacy of TGFBR1 inhibitors.[23][24]

Objective: To assess the ability of a TGFBR1 inhibitor to inhibit tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for implantation (e.g., Calu6 lung cancer, 4T1 breast cancer).[23][24]

-

TGFBR1 inhibitor formulated for in vivo administration (e.g., oral gavage).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment Initiation: Randomize the mice into treatment and control groups. Begin administration of the TGFBR1 inhibitor or vehicle control according to a predetermined dose and schedule (e.g., twice daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Study Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition. Statistical analysis is performed to assess the significance of the findings.

Conclusion

The foundational research on TGFBR1 inhibitors has established a strong rationale for their therapeutic development in oncology and fibrotic diseases. The detailed understanding of the TGF-β signaling pathway, coupled with robust in vitro and in vivo experimental models, has enabled the identification and characterization of potent and selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to contribute to this promising field of drug discovery. Continued investigation into the nuanced roles of TGF-β signaling and the development of next-generation inhibitors hold the potential to deliver novel and effective therapies for patients with significant unmet medical needs.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. cusabio.com [cusabio.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. abmole.com [abmole.com]

- 9. transforming growth factor beta receptor 1 | Type I receptor serine/threonine kinases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 14. SB-431542 - MedChem Express [bioscience.co.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 22. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Early-Stage Research Applications of LY3200882

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3200882 is a next-generation, orally bioavailable, small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). As a potent and highly selective ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain, this compound effectively blocks the canonical SMAD-dependent signaling pathway.[1][2] The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune surveillance.[3] In advanced cancers, this pathway often becomes dysregulated, promoting tumor growth, metastasis, and creating an immunosuppressive tumor microenvironment.[2][4] Early-stage research has demonstrated the potential of this compound as a monotherapy and in combination with immunotherapy and chemotherapy to reverse TGF-β-mediated immunosuppression and inhibit tumor progression. This guide provides an in-depth overview of the core preclinical and early clinical applications of this compound, detailing its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting and inhibiting the kinase activity of TGFβRI. In the canonical TGF-β signaling pathway, the binding of the TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in processes such as epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression.[3][4]

By competitively binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.[2] This inhibition leads to a reduction in pro-tumorigenic activities and a modulation of the tumor microenvironment, notably by rescuing T-cell proliferation and enhancing the infiltration of immune cells into the tumor.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: In Vitro Potency

| Parameter | Value | Cell Line / Target | Reference |

|---|---|---|---|

| IC50 | 38.2 nM | TGF-β Receptor Type 1 (ALK5) | [1] |

| IC50 | 82.9 nM | NIH3T3 Cell Viability |[1] |

Table 2: Preclinical In Vivo Efficacy

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| CT26 Syngeneic Colon Cancer | 60 mg/kg this compound (oral gavage, twice daily for 21 days) | Significant delay in tumor growth | [1] |

| 4T1-LP Orthotopic Breast Cancer | Not specified | Potent anti-tumor activity and enhanced tumor-infiltrating lymphocytes | [5] |

| EMT6-LM2 Metastatic Breast Cancer | Not specified | Anti-metastatic activity | [5] |

| CT26 Syngeneic Colon Cancer | this compound + anti-PD-L1 | Combinatorial anti-tumor benefits |[2] |

Table 3: Phase I Clinical Trial (NCT02937272) Data

| Cancer Type | Treatment Combination | Response Rate | Reference |

|---|---|---|---|

| Advanced Pancreatic Cancer (treatment-naïve) | This compound + Gemcitabine + Nab-paclitaxel | 75% Disease Control Rate (6/12 Partial Response, 3/12 Stable Disease) | [3][6] |

| Grade 4 Glioma | This compound Monotherapy | 3 durable partial responses | [3][6] |

| Grade 4 Glioma | this compound + LY3300054 (anti-PD-L1) | 1 durable partial response |[3][6] |

Table 4: Recommended Phase II Dosing (Monotherapy)

| Dose | Schedule | Reference |

|---|---|---|

| 50 mg twice a day | 2 weeks on / 2 weeks off | [3][6] |

| 35 mg twice a day | 3 weeks on / 1 week off |[3][6] |

Note: Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data comparing this compound to its predecessor, galunisertib, are frequently cited as "Data on file" in publications and are not publicly available. The available literature qualitatively describes this compound as having a superior PK/PD profile.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

In Vitro SMAD Phosphorylation Assay (Western Blot)

This assay quantifies the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2.

Methodology:

-

Cell Culture: Culture a TGF-β responsive cell line (e.g., A549, HaCaT, or NIH3T3 cells) to 80-90% confluency in appropriate media.

-

Serum Starvation: Replace the growth media with serum-free media and incubate for 18-24 hours. This step reduces basal signaling activity.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

-

TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5-10 ng/mL) to the media and incubate for 30-60 minutes at 37°C. Include a non-stimulated control.

-

Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).

-

Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensity using densitometry software. The ratio of phospho-SMAD2 to total SMAD2 is calculated to determine the extent of inhibition by this compound.

In Vitro T-Cell Proliferation Rescue Assay

This assay assesses the ability of this compound to reverse the immunosuppressive effects of TGF-β on T-cell proliferation.

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood or splenocytes from mice using Ficoll-Paque density gradient centrifugation.

-

T-Cell Labeling: Label the isolated cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol. This dye is equally distributed to daughter cells upon division, allowing proliferation to be tracked by flow cytometry.

-

Assay Setup (96-well plate):

-

Coating: Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C to provide the primary T-cell activation signal.

-

Cell Plating: Wash the coated plate with PBS. Seed the labeled PBMCs or splenocytes at a density of 1-2 x 105 cells per well.

-

Co-stimulation: Add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well for T-cell co-stimulation.

-

-

Treatment Application:

-

Add recombinant TGF-β1 (e.g., 2-5 ng/mL) to induce immunosuppression.

-

Add varying concentrations of this compound to the TGF-β-containing wells to test its rescue effect.

-

Include control wells: unstimulated cells, stimulated cells (anti-CD3/CD28 only), and stimulated cells with TGF-β only.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain with fluorescently conjugated antibodies against T-cell markers such as CD4 and CD8.

-

Acquire data on a flow cytometer.

-

-

Analysis: Gate on the CD4+ and CD8+ T-cell populations. Analyze the histogram of the proliferation dye fluorescence. A decrease in fluorescence intensity (a shift to the left) indicates cell division. Quantify the percentage of divided cells or the proliferation index in each condition to determine the extent to which this compound rescued T-cell proliferation.

Orthotopic 4T1-Luciferase Breast Cancer Model

This syngeneic, immunocompetent mouse model mimics human triple-negative breast cancer, including its high metastatic potential.

Methodology:

-

Cell Culture: Culture 4T1-luciferase (4T1-luc) cells in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics. Harvest cells during the exponential growth phase.

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Cell Implantation:

-

Anesthetize the mouse (e.g., using isoflurane).

-

Prepare a cell suspension of 1 x 104 to 1 x 105 4T1-luc cells in 25-50 µL of sterile PBS or a PBS/Matrigel mixture.

-

Inject the cell suspension into the fourth mammary fat pad.

-

-

Treatment Protocol:

-

Once tumors are palpable or reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Vehicle Control: Administer the vehicle solution (e.g., 1% Na-CMC, 0.25% Tween 80 in water) orally via gavage, following the same schedule as the treatment group.

-

This compound Group: Prepare a formulation of this compound in the vehicle. Administer orally via gavage at a specified dose (e.g., 60 mg/kg) and schedule (e.g., twice daily).

-

-

Monitoring and Endpoints:

-

Tumor Growth: Measure tumor volume 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).

-

Metastasis (Bioluminescence Imaging): At specified time points, inject mice intraperitoneally with D-luciferin (150 mg/kg). After 10-15 minutes, image the anesthetized mice using an in-vivo imaging system (IVIS) to detect bioluminescent signals from the primary tumor and metastatic sites (commonly the lungs).

-

Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

-

Endpoint: Euthanize mice when the primary tumor reaches the maximum allowed size (e.g., 2000 mm³), or at a pre-determined study endpoint.

-

-

Ex Vivo Analysis: At the end of the study, harvest primary tumors and organs (e.g., lungs, liver) for histological analysis or to quantify metastatic burden by ex vivo bioluminescence imaging or flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).

Syngeneic CT26 Colon Cancer Model with Checkpoint Inhibitor Combination

This model is used to evaluate the immunomodulatory effects of this compound and its synergy with immune checkpoint inhibitors like anti-PD-L1.

Methodology:

-

Cell Culture: Culture CT26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS.

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Cell Implantation:

-

Inject 1 x 106 CT26 cells suspended in 100 µL of PBS subcutaneously into the right flank of each mouse.

-

-

Treatment Protocol:

-

When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups:

-

Vehicle + Isotype Control: Oral gavage of vehicle + intraperitoneal (IP) injection of isotype control antibody (e.g., rat IgG2a).

-

This compound + Isotype Control: Oral gavage of this compound + IP injection of isotype control antibody.

-

Vehicle + anti-PD-L1: Oral gavage of vehicle + IP injection of anti-PD-L1 antibody (e.g., clone 10F.9G2, 10 mg/kg, twice weekly).

-

This compound + anti-PD-L1: Combination of both active treatments.

-

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the study endpoint, tumors can be excised, weighed, and processed for further analysis.

-

-

Tumor-Infiltrating Lymphocyte (TIL) Analysis:

-

Dissociate a portion of the excised tumor into a single-cell suspension using mechanical disruption and enzymatic digestion (e.g., collagenase, DNase).

-

Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).

-

Analyze the stained cells by flow cytometry to quantify the infiltration and phenotype of different immune subsets within the tumor microenvironment.

-

Conclusion

This compound is a promising, next-generation TGFβRI inhibitor with a well-defined mechanism of action. Early-stage research has established its potent activity in preclinical models of cancer, demonstrating its ability to inhibit tumor growth, reduce metastasis, and favorably modulate the tumor immune microenvironment. The preliminary data from its first-in-human clinical trial are encouraging, particularly in challenging indications like pancreatic cancer and glioma, and have established a safe and tolerable dose for further investigation.[3][6] The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the TGF-β pathway with this compound. Future studies will be critical to fully elucidate its efficacy in larger patient populations and to optimize its use in combination with existing and emerging cancer therapies.

References

- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crownbio.com [crownbio.com]

- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

Methodological & Application

Application Notes and Protocols for LY3200882 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3200882 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] As an ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain, this compound effectively blocks the canonical TGF-β signaling pathway.[3][4] This pathway plays a critical role in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. In advanced stages of cancer, TGF-β signaling can promote tumor progression by enhancing epithelial-to-mesenchymal transition, invasion, and metastasis, while also suppressing the host's anti-tumor immune response.[4]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its inhibitory effect on TGFβRI kinase activity, downstream SMAD phosphorylation, cancer cell migration, and its ability to modulate immune cell responses.

Mechanism of Action

Upon binding of TGF-β ligands, TGFβRI and TGF-β receptor type II (TGFβRII) form a heteromeric complex. The constitutively active TGFβRII kinase then phosphorylates and activates TGFβRI. Activated TGFβRI proceeds to phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and cellular differentiation. This compound specifically targets and inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of LY3200882 in a CT26 Colorectal Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3200882 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGFβRI) kinase. The TGF-β signaling pathway is a critical regulator of tumorigenesis, involved in processes such as cell proliferation, differentiation, apoptosis, and immune evasion. In the tumor microenvironment, TGF-β can suppress anti-tumor immune responses, making it a compelling target for cancer therapy. This document provides detailed application notes and protocols for the use of this compound in the CT26 syngeneic colorectal cancer model, a widely used immunocompetent mouse model for studying colorectal cancer and evaluating immunotherapies. Preclinical studies have shown that this compound exhibits anti-tumor activity and can synergize with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, in the CT26 model.[1][2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI.[1] By blocking the phosphorylation and activation of TGFβRI, this compound inhibits the downstream signaling cascade, primarily the phosphorylation of SMAD2 and SMAD3. This leads to a reduction in the transcription of TGF-β target genes that are involved in immunosuppression and other pro-tumorigenic activities.[1] In the context of the CT26 colorectal cancer model, which harbors a Kras mutation, the interplay between the Kras and TGF-β signaling pathways is of particular interest. Inhibition of TGF-β signaling by this compound can modulate the tumor microenvironment, potentially increasing the infiltration and activity of anti-tumor immune cells.

Data Presentation

In Vivo Anti-Tumor Efficacy of this compound in the CT26 Model

The following table summarizes representative data on the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-L1 antibody in the CT26 syngeneic model.

| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | e.g., Saline, i.p., daily | 0% | Serves as the baseline for tumor growth. |

| This compound | Not specified in publicly available data | 65.7% | Data from a colon carcinoma xenograft CT26 model. |

| Anti-PD-L1 mAb | e.g., 10 mg/kg, i.p., twice weekly | ~40-60% | Representative efficacy from various studies in the CT26 model. |

| This compound + Anti-PD-L1 mAb | Not specified in publicly available data | Synergistic anti-tumor activity reported. | Quantitative data for the specific combination is not publicly available. |

Note: The data for the combination therapy is qualitative, as specific quantitative results from a head-to-head preclinical study with this compound and anti-PD-L1 in the CT26 model are not publicly available. The monotherapy data for this compound is from a xenograft model, and the anti-PD-L1 data is a representative range from multiple syngeneic studies.

Experimental Protocols

Cell Line and Animal Model

-

Cell Line: CT26 (ATCC® CRL-2638™), a murine colorectal carcinoma cell line.

-

Animal Model: BALB/c mice, typically 6-8 weeks old females.

Protocol 1: Establishment of CT26 Syngeneic Tumor Model

-

Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of inoculation, harvest CT26 cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 10^6 cells/100 µL.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL into the right flank of each BALB/c mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: In Vivo Efficacy Study of this compound and Anti-PD-L1 Combination Therapy

Note: Specific dosages and schedules for the combination of this compound and an anti-PD-L1 antibody in the CT26 model are not publicly available. The following protocol is a suggested starting point based on general practices for such studies. Optimization will be required.

-

Treatment Groups:

-

Group 1: Vehicle Control (e.g., appropriate vehicle for this compound, administered orally) + Isotype Control Antibody (i.p.)

-

Group 2: this compound (e.g., 10-50 mg/kg, oral, daily) + Isotype Control Antibody (i.p.)

-

Group 3: Vehicle Control (oral) + Anti-PD-L1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)

-

Group 4: this compound (e.g., 10-50 mg/kg, oral, daily) + Anti-PD-L1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)

-

-

Administration:

-

Administer this compound or its vehicle orally once daily.

-

Administer the anti-PD-L1 antibody or isotype control intraperitoneally (i.p.) twice a week.

-

-

Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.

-

Readouts:

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, excise tumors and record their weights.

-

Collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Protocol 3: Analysis of the Tumor Microenvironment by Flow Cytometry

-

Tumor Digestion: At the study endpoint, excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., using a tumor dissociation kit containing collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining:

-

Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell surface markers. A typical panel for the CT26 model might include:

-

T Cells: CD45, CD3, CD4, CD8

-

Regulatory T Cells (Tregs): CD4, CD25, FoxP3

-

Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1 (Ly6G/Ly6C)

-

Macrophages: CD11b, F4/80

-

-

Include a viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentages of different immune cell populations within the tumor microenvironment.

Visualizations

References

Application Notes and Protocols for LY3200882 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of LY3200882, a potent and selective inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGFβRI), in preclinical mouse models of cancer. The following protocols and data are compiled from available research to guide the design of in vivo studies.

Mechanism of Action

This compound is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain.[1][2] By blocking TGFβRI, this compound inhibits the phosphorylation of SMAD2 and SMAD3, key downstream mediators of the canonical TGF-β signaling pathway.[3] This pathway is often dysregulated in cancer, contributing to tumor growth, metastasis, and immune evasion.[2] Preclinical studies have demonstrated that this compound can reverse TGF-β-mediated immunosuppression and promote anti-tumor immunity.[2][3]

TGF-β Signaling Pathway Inhibition by this compound

Caption: Canonical TGF-β signaling and the inhibitory action of this compound.

Dosage and Administration in Mouse Models

This compound is orally active and is typically administered via oral gavage in mouse models. The following tables summarize the available data on its use in various syngeneic tumor models.

Table 1: Summary of this compound Dosage and Administration in Mouse Models

| Mouse Model | Cancer Type | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Reference |

| CT26 | Colon Carcinoma | BALB/c | 60 mg/kg | Oral Gavage | Twice a day for 21 days | [4] |

| 4T1-LP | Triple-Negative Breast Cancer | BALB/c | Not Specified | Not Specified | Not Specified | [2][3] |

| EMT6-LM2 | Triple-Negative Breast Cancer | BALB/c | Not Specified | Not Specified | Not Specified | [3] |

Note: While preclinical studies confirm potent anti-tumor activity of this compound in the 4T1-LP and EMT6-LM2 models, specific dosage information is not detailed in the currently available literature. Researchers should perform dose-finding studies to determine the optimal therapeutic window for these models.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in preclinical mouse models.

General Protocol for this compound Formulation and Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), corn oil, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)

-

Sterile water for injection or saline

-

Appropriate gavage needles (20-22 gauge, 1.5-inch for adult mice)

-

Syringes (1 mL)

-

Balance and weighing paper

-

Mortar and pestle or other homogenization equipment

Formulation (Example for CMC-Na suspension):

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

-

Weigh the this compound powder accurately.

-

Prepare a 0.5% solution of CMC-Na in sterile water.

-

Gradually add the this compound powder to the CMC-Na solution while mixing to create a homogenous suspension. A final concentration of at least 5 mg/mL is suggested.[3]

Administration via Oral Gavage:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Once the needle is properly positioned in the stomach, administer the calculated volume of the this compound suspension.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

Protocol for CT26 Syngeneic Mouse Model

Cell Line: CT26 (murine colon carcinoma) Mouse Strain: BALB/c (female, 6-8 weeks old)

Tumor Implantation:

-

Culture CT26 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.

Treatment Protocol:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (60 mg/kg) or vehicle control via oral gavage twice daily for 21 days.[4]

-

Continue to monitor tumor volume and the general health of the mice throughout the study.

Protocol for Orthotopic 4T1-LP Mouse Model

Cell Line: 4T1-LP (luciferase-positive murine triple-negative breast cancer) Mouse Strain: BALB/c (female, 6-8 weeks old)

Tumor Implantation:

-

Culture 4T1-LP cells as described for the CT26 model.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells per 50 µL.

-

Anesthetize the mouse and make a small incision to expose the fourth inguinal mammary fat pad.

-

Inject 50 µL of the cell suspension into the mammary fat pad.

-

Close the incision with surgical clips or sutures.

Treatment Protocol:

-

Monitor tumor growth via bioluminescent imaging and/or caliper measurements.

-

Initiate treatment with this compound or vehicle control at a specified tumor volume or time point post-implantation.

-

Administer the selected dose of this compound orally.

-

Monitor primary tumor growth and metastatic progression to distant organs (e.g., lungs) using bioluminescence.

Protocol for Intravenous EMT6-LM2 Mouse Model (Experimental Metastasis)

Cell Line: EMT6-LM2 (murine triple-negative breast cancer with high metastatic potential to the lungs) Mouse Strain: BALB/c (female, 6-8 weeks old)

Tumor Cell Injection:

-

Culture and harvest EMT6-LM2 cells as previously described.

-

Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells per 100 µL.

-

Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

Treatment Protocol:

-

Begin treatment with this compound or vehicle control at a specified time point after tumor cell injection (e.g., 24 hours).

-

Administer the selected dose of this compound orally.

-

Monitor the development of lung metastases using bioluminescent imaging or by harvesting the lungs at the end of the study and counting metastatic nodules.

Experimental Workflow Diagram

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols: Western Blot Analysis of pSMAD2 Following LY3200882 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages. A key event in the canonical TGF-β signaling cascade is the phosphorylation of the transcription factor SMAD2 (pSMAD2) by the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).

LY3200882 is a potent and highly selective small molecule inhibitor of the TGF-βRI kinase. By blocking the catalytic activity of TGF-βRI, this compound prevents the phosphorylation of SMAD2, thereby inhibiting the downstream signaling cascade. This application note provides a detailed protocol for the analysis of pSMAD2 levels in response to this compound treatment using Western blotting, a fundamental technique for quantifying changes in protein expression and post-translational modifications.

Signaling Pathway and Drug Mechanism

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII). This binding recruits and activates TGF-βRI, which in turn phosphorylates SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound acts as a competitive inhibitor at the ATP-binding site of the TGF-βRI kinase domain, effectively blocking the phosphorylation of SMAD2 and SMAD3.

Experimental Protocols

This section details the methodology for performing a Western blot analysis to assess the dose-dependent and time-course effects of this compound on pSMAD2 levels in a suitable cancer cell line (e.g., MCF-7, A549, or others known to have an active TGF-β pathway).

Materials and Reagents

-

Cell Line: Human breast cancer cell line (MCF-7) or other appropriate cell line.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Recombinant Human TGF-β1: Stock solution in sterile 4 mM HCl containing 1 mg/mL BSA.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: 10% polyacrylamide gels, running buffer, loading buffer (e.g., Laemmli buffer).

-

Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST), primary antibodies (anti-pSMAD2 and anti-SMAD2), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.

-

Instrumentation: Cell culture incubator, centrifuge, electrophoresis apparatus, electroblotting system, and a chemiluminescence imaging system.

Experimental Workflow

Detailed Protocol

1. Cell Culture and Treatment:

-

Dose-Response Experiment:

-

Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.

-

The next day, replace the medium with serum-free DMEM for 4 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.

-

Stimulate the cells with a final concentration of 5 ng/mL of recombinant human TGF-β1 for 30 minutes.

-

-

Time-Course Experiment:

-

Seed MCF-7 cells as described above.

-

After serum starvation, pre-treat the cells with a fixed concentration of this compound (e.g., 100 nM) for 1 hour.

-

Stimulate the cells with 5 ng/mL of TGF-β1 and harvest at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

2. Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSMAD2 (e.g., rabbit anti-pSMAD2, 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For the loading control, the same membrane can be stripped and re-probed for total SMAD2 (e.g., mouse anti-SMAD2, 1:1000) or a separate gel can be run in parallel.

4. Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the pSMAD2 signal to the total SMAD2 signal for each sample to account for any variations in protein loading.

Data Presentation

The following tables present hypothetical but representative quantitative data from the described experiments to illustrate the expected outcomes.

Table 1: Dose-Dependent Inhibition of pSMAD2 by this compound

| This compound Conc. (nM) | pSMAD2 Intensity (Arbitrary Units) | Total SMAD2 Intensity (Arbitrary Units) | Normalized pSMAD2/Total SMAD2 Ratio | % Inhibition of pSMAD2 |

| 0 (Vehicle) | 15,234 | 15,500 | 0.98 | 0% |

| 10 | 10,678 | 15,450 | 0.69 | 29.6% |

| 50 | 5,180 | 15,600 | 0.33 | 66.3% |

| 100 | 2,285 | 15,300 | 0.15 | 84.7% |

| 500 | 762 | 15,550 | 0.05 | 94.9% |